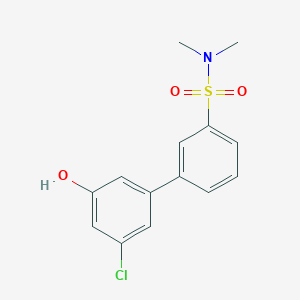
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% (3-C5-3NDS) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It has a molecular weight of 329.9 g/mol and a melting point of 124-126 °C. 3-C5-3NDS is a colorless to light yellow solid that is soluble in water, ethanol, and methanol. It is an important reagent for organic synthesis, and it is widely used in the synthesis of compounds with biological and pharmacological activities.
Mécanisme D'action
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% is believed to act as an inhibitor of enzymes involved in the synthesis of prostaglandins, which are important mediators of inflammation. It is believed to bind to the active site of the enzyme and inhibit its activity. In addition, it is believed to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Biochemical and Physiological Effects
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal activities. It has also been shown to have antioxidant activity. In addition, it has been shown to have antineoplastic activity. It has been shown to inhibit the activity of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% in laboratory experiments is its availability and ease of synthesis. It is a commercially available reagent and can be synthesized in a relatively short time. It is also relatively inexpensive. However, it is important to note that it is a hazardous compound and should be handled with care.
Orientations Futures
Future research on 3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% should focus on further elucidating its mechanism of action and exploring its potential applications in the synthesis of new drugs and pharmaceuticals. In addition, further research should be conducted to explore its potential use in the treatment of various diseases and conditions. Furthermore, further research should be conducted to explore its potential use in the synthesis of compounds with antioxidant, anti-inflammatory, and anti-cancer activities. Finally, further research should be conducted to explore its potential use in the synthesis of compounds with antifungal and antibacterial activities.
Méthodes De Synthèse
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% can be synthesized by the reaction of 3-chloro-5-hydroxy-2-methylbenzaldehyde and 3-dimethylaminopropanesulfonic acid in the presence of a base catalyst. The reaction is carried out in an aqueous medium at a temperature of 40-50 °C. The reaction is carried out in the presence of a base catalyst such as sodium hydroxide or potassium hydroxide. The reaction is complete in 4-6 hours. The product is then isolated by filtration, washed with water, and dried under reduced pressure. The product is then recrystallized from a mixture of ethanol and water.
Applications De Recherche Scientifique
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol, 95% has a wide range of applications in scientific research. It is commonly used as a reagent for the synthesis of compounds with biological and pharmacological activities. It is also used in the synthesis of new drugs and pharmaceuticals. It is also used in the synthesis of compounds with anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, it is used in the synthesis of compounds with antioxidant activity. Furthermore, it is used in the synthesis of compounds with antineoplastic activity.
Propriétés
IUPAC Name |
3-(3-chloro-5-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3S/c1-16(2)20(18,19)14-5-3-4-10(8-14)11-6-12(15)9-13(17)7-11/h3-9,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJXNWZHRYEHOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-(3-N,N-dimethylsulfamoylphenyl)phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


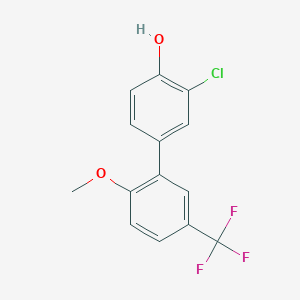


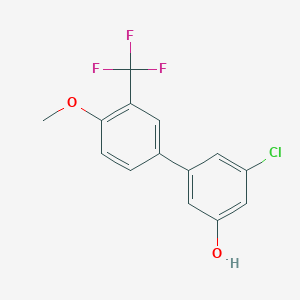
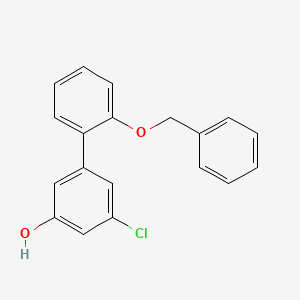
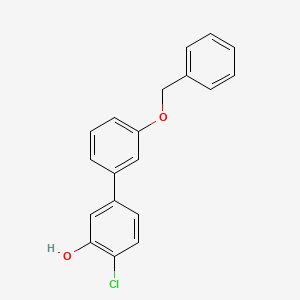

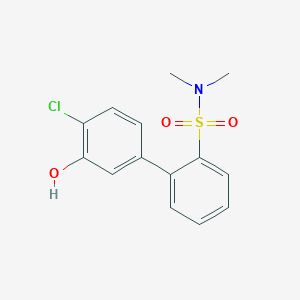

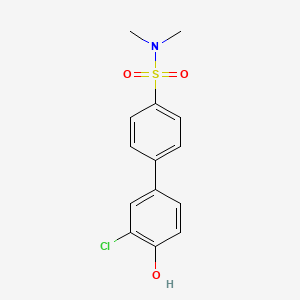
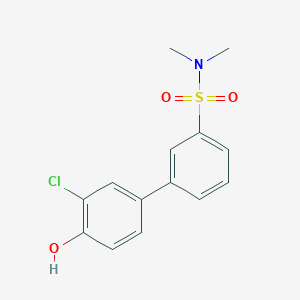

![2-Chloro-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382278.png)